

Technical Guide: Physicochemical Properties of (S)-2-(benzyloxy)propan-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-(benzyloxy)propan-1-ol

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This document provides a concise summary of the key physicochemical properties of **(S)-2-(benzyloxy)propan-1-ol**, a chiral reagent utilized in stereoselective synthesis.^{[1][2]} The information presented is intended to support research and development activities where this compound is of interest.

Compound Identification

The chemical compound of focus is **(S)-2-(benzyloxy)propan-1-ol**. It is identified by the CAS Number 33106-64-8.^{[1][2]}

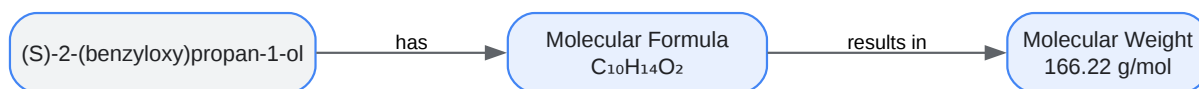
Quantitative Physicochemical Data

The fundamental molecular properties of **(S)-2-(benzyloxy)propan-1-ol** are summarized in the table below. These values are critical for stoichiometric calculations, analytical characterization, and formulation development.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₄ O ₂	[1][2][3][4]
Molecular Weight	166.22 g/mol	[1][2][3][4][5]
Density	1.042 ± 0.06 g/cm ³	[3]
Boiling Point	263.8 ± 15.0 °C (Predicted)	[3]
pKa	14.45 ± 0.10	[3]

Structural and Stereochemical Information

(S)-2-(benzyloxy)propan-1-ol is a chiral molecule, with the "(S)" designation indicating the stereochemistry at the chiral center. This specific stereoisomer is important for applications in stereoselective synthesis.



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Figure 1. Relationship between Compound Name, Molecular Formula, and Molecular Weight.

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